1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its use in organic synthesis, particularly in the protection of amines. The presence of the Boc group makes it an acid-labile protecting group, which can be selectively removed under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid typically involves the reaction of 4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. This method allows for efficient and sustainable synthesis by providing better control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium borohydride and sodium borohydride are commonly used reducing agents.
Substitution: Trifluoroacetic acid and hydrochloric acid are frequently used for Boc deprotection.
Major Products Formed
The major products formed from these reactions include the free amine after Boc deprotection and various oxidized or reduced derivatives depending on the specific reaction conditions .
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group is added to amines to protect them during synthetic procedures and can be selectively removed under acidic conditions. This selective cleavage allows for the synthesis of complex molecules without unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid: This compound also features a Boc protecting group and is used in similar applications.
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: An important intermediate for the synthesis of antiviral drugs.
Uniqueness
1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid is unique due to the presence of the difluoro and methyl groups on the pyrrolidine ring. These substituents can influence the compound’s reactivity and stability, making it a valuable intermediate in the synthesis of complex molecules .
Biological Activity
1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid (CAS No. 911635-43-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C14H22F2N2O5
- Molecular Weight : 336.33 g/mol
- Structure : The compound features a pyrrolidine ring with tert-butoxycarbonyl and difluoro substituents, which are critical for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic processes, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator of G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and immune responses.
Biological Assays and Findings
Several studies have explored the biological effects of this compound:
- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties, particularly against Hepatitis C Virus (HCV) by inhibiting viral replication processes .
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest .
- Neuroprotective Effects : There is evidence that it may protect neuronal cells from oxidative stress, potentially useful in neurodegenerative disease models .
Case Study 1: Antiviral Efficacy
A study demonstrated that a related compound showed a significant reduction in HCV replication in vitro. The mechanism was linked to the inhibition of viral proteases, which are essential for viral maturation .
Case Study 2: Cancer Cell Line Inhibition
In vitro assays using breast cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of pro-apoptotic markers .
Data Tables
Properties
Molecular Formula |
C11H17F2NO4 |
---|---|
Molecular Weight |
265.25 g/mol |
IUPAC Name |
4,4-difluoro-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-5-10(4,7(15)16)11(12,13)6-14/h5-6H2,1-4H3,(H,15,16) |
InChI Key |
ALXQJVSBYXCMMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC1(F)F)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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